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molecular formula C10H14O B1678436 Piperitenone CAS No. 491-09-8

Piperitenone

Cat. No. B1678436
M. Wt: 150.22 g/mol
InChI Key: HKZQJZIFODOLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342644B1

Procedure details

A 688 ml (6.0 mol) portion of mesityl oxide was put into a one liter capacity four neck flask, 4.18 ml (10 mmol) of 40% benzyltrimethylammonium hydroxide aqueous solution was added dropwise thereto and the mixture was heated to 80° C. To this was added dropwise 172 ml (2.0 mol) of 4-hydroxy-2-butanone spending 1 hour while keeping at 80° C. After completion of the dropwise addition, this was stirred for 30 minutes and then neutralized by adding dropwise 0.69 ml of acetic acid. By carrying out distillation of the reaction solution under a reduced pressure, 180 g of piperitenone was obtained. Yield 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step Two
Quantity
172 mL
Type
reactant
Reaction Step Three
Quantity
0.69 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[OH-].[CH2:9]([N+](C)(C)C)[C:10]1C=CC=C[CH:11]=1.O[CH2:21]CC(=O)C>C(O)(=O)C>[CH3:6][C:5]1[CH2:7][CH2:21][C:3](=[C:10]([CH3:11])[CH3:9])[C:2](=[O:1])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
4.18 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Three
Name
Quantity
172 mL
Type
reactant
Smiles
OCCC(C)=O
Step Four
Name
Quantity
0.69 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
this was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
while keeping at 80° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
distillation of the reaction solution under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC(=O)C(=C(C)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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